N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide
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Overview
Description
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide is a complex organic compound featuring a thiazole ring fused with a phenylacetamide moiety. This compound has garnered attention due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylbenzaldehyde and 2-aminothiazole as starting materials.
Reaction Steps: The process involves a Knoevenagel condensation followed by cyclization to form the thiazole ring.
Conditions: The reaction is usually carried out in the presence of a base such as piperidine and under reflux conditions.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield.
Purification: The final product is purified using crystallization techniques to achieve high purity levels.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the thiazole ring into a thiol derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Typical electrophiles include bromine and nitric acid.
Major Products Formed:
Oxidation Products: Oxidation can yield 4-methylbenzaldehyde derivatives.
Reduction Products: Reduction can produce thiol derivatives of the thiazole ring.
Substitution Products: Substitution reactions can lead to halogenated phenyl derivatives.
Mechanism of Action
Target of Action
The compound “N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-phenylacetamide” belongs to the class of thiazole derivatives . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties Thiazole derivatives are known to interact with various targets depending on the substituents on the thiazole ring .
Mode of Action
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Thiazole derivatives are known to induce various biological effects depending on their specific targets .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals. Biology: It has shown potential as an antimicrobial and antiproliferative agent. Medicine: Research indicates its use in developing treatments for various diseases, including cancer and infections. Industry: The compound is utilized in the production of advanced materials and chemical sensors.
Comparison with Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound is structurally similar but contains a bromine atom instead of a methyl group.
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-phenylacetamide: This compound has a methoxy group instead of a methyl group on the phenyl ring.
Properties
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-15-7-9-17(10-8-15)20-22-18(14-24-20)11-12-21-19(23)13-16-5-3-2-4-6-16/h2-10,14H,11-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZJAVZCFZJZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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